![molecular formula C22H20N2O B2423971 (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 606100-40-7](/img/structure/B2423971.png)

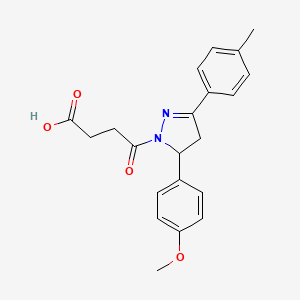

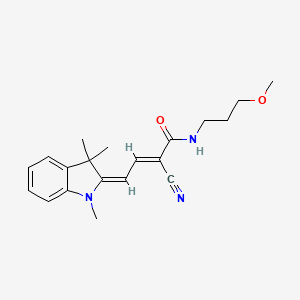

(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

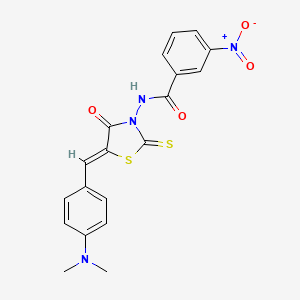

The compound “(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C22H20N2O . It has a molecular weight of 328.415 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a dimethylpyrrole ring, which is connected to an indolone ring via a methylene bridge . The compound has a Z configuration at the methylene bridge .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.415 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I retrieved .Applications De Recherche Scientifique

Photochromic Systems

The study of non-symmetric diarylethenes, including compounds with an indole ring, reveals their significance in developing thermally irreversible photochromic systems. These compounds exhibit photoinduced cyclization/ring-opening reactions, showcasing their potential in creating materials with stable color changes upon light exposure. This property is particularly relevant for applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).

Synthesis of Heterotricyclic Compounds

Research on the synthesis of functional derivatives based on tetramic acid reveals the production of a wide range of heterotricyclic compounds, including those related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. These derivatives exhibit varied biological activities, such as anticonvulsant properties, highlighting their potential in medicinal chemistry (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Catalysis and Polymerization

The interaction of pyrroles and indoles with perfluoroarylboranes, forming stable B-N complexes, demonstrates a novel approach towards catalysis and polymerization processes. These complexes, including those derived from indole structures similar to the compound , serve as proton sources for generating methylmetallocene cations, contributing to advancements in catalytic systems and materials science (Bonazza, Camurati, Guidotti, Mascellari, & Resconi, 2004).

Schiff Bases and Anticonvulsant Agents

A study on the synthesis and characterization of heterocyclic Schiff bases explores their potential as anticonvulsant agents. By examining the structural and functional properties of compounds containing indole and pyrrole units, researchers aim to identify new therapeutic agents for treating seizures and other neurological disorders (Pandey & Srivastava, 2011).

Molecular Structures and Properties

Investigations into the conformation and crystal structure of dipyrrinones with oxindole components offer insights into the molecular geometry, stability, and intermolecular interactions of compounds related to (3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one. Such studies are crucial for understanding the chemical behavior and application potential of these compounds in various scientific domains (Boiadjiev & Lightner, 2003).

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXKJCQHMMNJAV-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)/C=C\3/C4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)